3-((1-((5-Ethylthiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile
Description
3-((1-((5-Ethylthiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a heterocyclic compound featuring:
- A pyrazine-2-carbonitrile core, which contributes to its electron-deficient aromatic system.
- A pyrrolidin-3-yloxy linker, providing conformational flexibility.
Its synthesis likely involves sulfonylation of pyrrolidine intermediates followed by coupling to the pyrazine-carbonitrile scaffold, analogous to methods described in and .
Properties
IUPAC Name |
3-[1-(5-ethylthiophen-2-yl)sulfonylpyrrolidin-3-yl]oxypyrazine-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3S2/c1-2-12-3-4-14(23-12)24(20,21)19-8-5-11(10-19)22-15-13(9-16)17-6-7-18-15/h3-4,6-7,11H,2,5,8,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNZBUWVLPWBTRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)N2CCC(C2)OC3=NC=CN=C3C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-((1-((5-Ethylthiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant case studies.
The molecular formula of the compound is with a molecular weight of approximately 339.43 g/mol. The compound is characterized by the presence of a pyrazine ring, a pyrrolidine moiety, and a sulfonyl group attached to an ethylthiophen unit.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 339.43 g/mol |
| Purity | ≥ 95% |
| Solubility | Soluble in organic solvents |
Biological Activity
The biological activity of this compound has been investigated in various studies, revealing its potential as a therapeutic agent.
Research indicates that this compound may interact with specific biological targets, including enzymes and receptors involved in various physiological processes. The sulfonamide group is known for its ability to inhibit certain enzymes, which may contribute to the compound's biological effects.
Pharmacological Effects
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation in animal models, potentially through the inhibition of pro-inflammatory cytokines.
- Cytotoxic Effects : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
-
Study on Antimicrobial Effects :
- Objective : To evaluate the antimicrobial efficacy against Gram-positive and Gram-negative bacteria.
- Findings : The compound showed significant inhibition zones against tested bacteria, indicating its potential as an antibacterial agent.
-
Anti-inflammatory Study :
- Objective : To assess the anti-inflammatory effects in a murine model.
- Findings : Treatment with the compound resulted in reduced levels of inflammatory markers compared to control groups.
-
Cytotoxicity Assay :
- Objective : To determine the cytotoxic effects on human cancer cell lines.
- Findings : The compound exhibited dose-dependent cytotoxicity, with IC50 values indicating strong potential for further development as an anticancer drug.
Comparison with Similar Compounds
Substituent Variations on the Sulfonyl/Carbonyl Group
Backbone and Linker Modifications
Key Research Findings
- Synthetic Accessibility : Sulfonylation and carbonitrile formation are well-established (e.g., ), but regioselectivity challenges exist for thiophene derivatives .
- Physicochemical Properties: Thiophene-sulfonyl analogs (e.g., target compound) are more lipophilic than cyanophenyl derivatives (ClogP ~2.5 vs. ~1.8), impacting ADME profiles.
- Structural Insights : X-ray data for triazole-pyrazine hybrids () suggest planar geometries conducive to intercalation or enzyme binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
